molecular formula C11H19NO2 B13559425 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

Cat. No.: B13559425
M. Wt: 197.27 g/mol
InChI Key: CGQZIJDUFNLRKF-UHFFFAOYSA-N
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Description

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol It is characterized by its unique spirocyclic structure, which includes an oxazolidinone ring fused to a spiro nonane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a suitable precursor, such as a substituted amine and an epoxide, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, can vary depending on the specific synthetic pathway chosen .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,8,8-Tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of multiple methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

6,6,8,8-tetramethyl-7-oxa-1-azaspiro[3.5]nonan-2-one

InChI

InChI=1S/C11H19NO2/c1-9(2)6-11(5-8(13)12-11)7-10(3,4)14-9/h5-7H2,1-4H3,(H,12,13)

InChI Key

CGQZIJDUFNLRKF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(=O)N2)CC(O1)(C)C)C

Origin of Product

United States

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